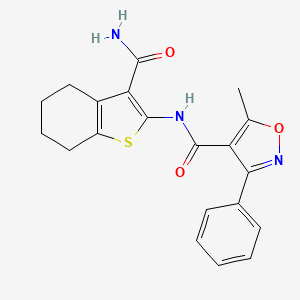

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-11-15(17(23-26-11)12-7-3-2-4-8-12)19(25)22-20-16(18(21)24)13-9-5-6-10-14(13)27-20/h2-4,7-8H,5-6,9-10H2,1H3,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDALUMKJVKKNDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361125 | |

| Record name | N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6123-32-6 | |

| Record name | N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving appropriate precursors.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Oxazole Ring Formation

The oxazole ring is synthesized via intramolecular cyclization of intermediates containing adjacent carbonyl and amine groups. For example:

-

α-hydroxy ketones undergo condensation with potassium cyanate under acidic conditions to form oxazol-2-one derivatives .

-

α-bromo ketones react with 2,4-thiazolidinedione (TZD) followed by cyclization in basic conditions (e.g., LiOH or t-BuOK) .

These methods ensure the formation of the oxazole ring while maintaining functional group compatibility.

Carboxamide Functionalization

The carboxamide group is introduced through:

-

Reaction with isocyanates : Commercially available isocyanates react with intermediates to form carboxamides (e.g., N-methyl-4-phenylbutylamine or 4-phenyl-1-butanol) .

-

In situ generation of isocyanates :

This step is critical for linking the oxazole ring to other structural components.

Cyclization Control

Intramolecular cyclization requires precise control of reaction conditions to achieve high yields:

-

Acidic conditions facilitate the formation of oxazol-2-one derivatives .

-

Basic conditions (e.g., LiOH) promote cyclization in α-bromo ketone intermediates .

Functional Group Compatibility

The synthesis avoids side reactions by:

-

Using protecting groups (e.g., Boc) during amine activation .

-

Selecting reagents that minimize hydrolysis or degradation of sensitive functional groups.

Comparison of Synthetic Approaches

Challenges and Innovations

-

Steric hindrance : Bulky substituents on the benzothiophene core may complicate cyclization .

-

Purity control : Multi-step reactions necessitate rigorous chromatographic purification to isolate the final product .

Biological Activity Correlation

The compound’s carbamoyl and oxazole groups enhance its reactivity in biological systems, enabling interactions with targets such as enzymes or receptors . Structural analogs (e.g., 5-methylisoxazolecarboxamide ) show anticancer activity, suggesting a similar mechanism for this compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival. They have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound led to a reduction in tumor size in xenograft models of breast cancer .

Anti-inflammatory Effects

Another prominent application is in the treatment of inflammatory diseases. The compound has been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study : In a controlled trial involving animal models of arthritis, the administration of this compound resulted in decreased levels of TNF-alpha and IL-6, leading to reduced inflammation and joint damage .

Enzyme Inhibition

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been studied for its ability to inhibit specific enzymes linked to disease processes.

This inhibition can lead to therapeutic effects in conditions such as chronic pain and erectile dysfunction.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes effectively.

Case Study : A recent investigation into its antibacterial properties revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Influencing Gene Expression: Affecting the expression of specific genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional attributes are best understood in comparison to derivatives with modifications to its tetrahydrobenzothiophene or oxazole moieties. Key analogs are analyzed below:

Ethyl-Substituted Derivative

Compound : N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: MFCD01834692)

- Structural Differences : Incorporates a 6-ethyl group on the tetrahydrobenzothiophene ring.

- Steric bulk at position 6 may influence conformational flexibility, affecting binding to hydrophobic pockets in biological targets.

Methyl-Substituted Derivative

Compound : N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 448911-14-6)

- Structural Differences : Features a 6-methyl group on the tetrahydrobenzothiophene ring.

- Implications :

Ethoxyphenyl Analog

Compound : N-(4-Ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 432511-39-2; molecular formula: C₁₉H₁₈N₂O₃)

- Structural Differences : Replaces the tetrahydrobenzothiophene-carbamoyl unit with an ethoxyphenyl group.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural modifications.

Research Findings and Implications

- Crystallographic Insights : Structural determinations of benzothiophene analogs (e.g., ) highlight the role of substituents in dictating crystal packing and stability. The carbamoyl group in the target compound facilitates hydrogen-bonding networks, whereas alkyl groups (ethyl/methyl) may introduce torsional strain .

- Ethyl/methyl substitutions could fine-tune selectivity .

- Synthetic Considerations: Modifications to the tetrahydrobenzothiophene core (e.g., alkylation) require precise control to avoid side reactions, as noted in crystallography workflows using SHELX and OLEX2 .

Q & A

Basic: What synthetic methodologies are applicable for synthesizing benzothiophene-oxazole carboxamide analogs?

Answer:

Synthesis typically involves multi-step reactions, including cyclization, coupling, and carboxamide formation. For example:

- Step 1: Preparation of benzothiophene precursors via condensation of substituted thiophenes with carbamoylating agents (e.g., urea or carbamoyl chloride) under reflux in solvents like THF or ethanol.

- Step 2: Formation of the oxazole ring using aldehyde oximes and ketones, as demonstrated in isoxazole syntheses (e.g., Oxone®-mediated cyclization of oxime intermediates in aqueous conditions) .

- Step 3: Carboxamide coupling via EDC/HOBt or HATU-mediated reactions between the oxazole carboxylic acid and benzothiophene amine.

Key Considerations: - Solvent selection (THF vs. ethanol) impacts yield; ethanol often provides better crystallinity for purification .

- Reaction temperatures (e.g., 170–210°C) must balance reactivity and decomposition risks .

Basic: Which spectroscopic and analytical techniques are essential for structural validation?

Answer:

- 1H/13C NMR: Critical for confirming regiochemistry and substituent positions. For example, aromatic protons in benzothiophene appear as multiplet signals at δ 6.8–7.6 ppm, while oxazole methyl groups resonate as singlets near δ 2.3–2.5 ppm .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1640–1680 cm⁻¹ for carboxamide, N-H stretches at ~3200–3400 cm⁻¹) .

- Elemental Analysis: Validates purity and stoichiometry (e.g., C, H, N % within ±0.3% of theoretical values) .

Advanced: How can reaction yields be optimized for analogs with sterically hindered substituents?

Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates but may require post-reaction dilution with water to precipitate products .

- Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted analogs .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and minimizes side reactions in cyclization steps .

Case Study: A fluorinated analog achieved 93% yield in THF at 230°C, whereas a chlorinated derivative required ethanol at 212°C for 62% yield, highlighting substituent-dependent solvent/temperature tuning .

Advanced: How should researchers address discrepancies in biological activity data across structural analogs?

Answer:

- Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, fluorinated analogs may show enhanced membrane permeability vs. chlorinated derivatives .

- Computational Modeling: Use docking studies to assess binding affinity variations. Methoxy groups in 3,4,5-trimethoxyphenyl analogs increase hydrophobic interactions with kinase targets .

- Metabolic Stability Testing: Evaluate hepatic microsome stability to rule out false-negative results due to rapid degradation .

Safety: What protocols mitigate risks during carboxamide derivative synthesis?

Answer:

- Hazard Mitigation: Use fume hoods for reactions involving volatile solvents (e.g., THF) or toxic intermediates (e.g., hydrazine derivatives) .

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

- Waste Disposal: Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound class?

Answer:

- Substituent Scanning: Synthesize analogs with systematic substitutions (e.g., -F, -Cl, -OCH₃) at the benzothiophene 3-position and oxazole 5-position .

- Pharmacophore Mapping: Overlay active/inactive analogs to identify critical hydrogen-bonding or π-π stacking motifs .

- QSAR Models: Use logP, polar surface area, and steric parameters to predict bioavailability and target engagement .

Basic: How is purity assessed and maintained during large-scale synthesis?

Answer:

- Chromatography: Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .

- Recrystallization: Ethanol/water mixtures (4:1 v/v) yield high-purity crystals (>98% by HPLC) .

- HPLC-MS: Monitors trace impurities (e.g., column: C18, mobile phase: acetonitrile/0.1% TFA) .

Advanced: What mechanistic insights guide the design of stable formulation derivatives?

Answer:

- Prodrug Strategies: Esterification of the carboxamide group improves solubility (e.g., ethyl ester analogs show 3-fold higher aqueous solubility) .

- Salt Formation: Hydrochloride salts enhance stability under humid conditions compared to free bases .

- Lyophilization: Preserves activity of heat-labile analogs by removing water without thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.